

Cell-based protease activity assay using H-Ala-Arg-AMC HCl.

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Compound of Interest

Compound Name: *H-Ala-Arg-AMC HCl*

CAS No.: 83363-71-7

Cat. No.: B1448240

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Application Note: Cell-Based Protease Activity Assay using **H-Ala-Arg-AMC HCl**

Introduction & Principle

This guide details the use of H-Ala-Arg-AMC (7-Amino-4-methylcoumarin) for monitoring protease activity in cell lysates.

Critical Specificity Note: Researchers often confuse H-Ala-Arg-AMC with Z-Arg-Arg-AMC.

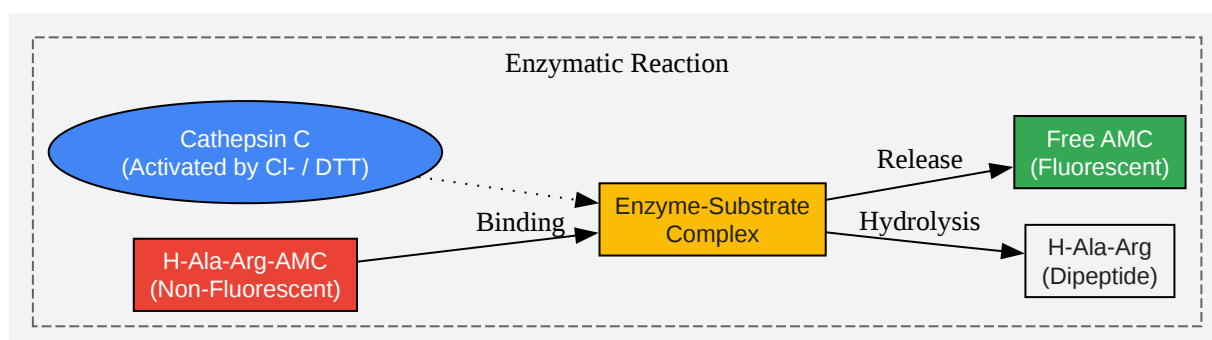
- H-Ala-Arg-AMC (Unblocked N-terminus): This is the primary substrate for Cathepsin C (also known as Dipeptidyl Peptidase I, DPP-I). Cathepsin C is an exopeptidase that sequentially removes dipeptides from the unsubstituted N-terminus of protein and peptide substrates. It requires halide ions (Cl^-) for activation.
- Z-Arg-Arg-AMC (Blocked N-terminus): This is the standard substrate for Cathepsin B and Cathepsin L, which act primarily as endopeptidases (or peptidyl-dipeptidases removing dipeptides from the C-terminus).

If your intent is to measure Cathepsin B, you should likely use Z-Arg-Arg-AMC.[1][2] If you are using H-Ala-Arg-AMC, you are specifically measuring Cathepsin C / DPP-I activity (or potentially trypsin-like serine proteases depending on pH). This protocol is optimized for Cathepsin C.

Mechanism of Action

The substrate H-Ala-Arg-AMC consists of the fluorophore AMC linked to the dipeptide Alanine-Arginine. The peptide bond between Arginine and AMC is cleaved by the enzyme, releasing free AMC.[2]

- Intact Substrate: Weakly fluorescent (Quenched).
- Free AMC: Highly fluorescent (Excitation: ~350-380 nm, Emission: ~440-460 nm).



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Figure 1: Mechanism of H-Ala-Arg-AMC hydrolysis by Cathepsin C. Note the requirement for activation.

Materials & Preparation

Reagents Checklist

Reagent	Specification	Storage	Notes
H-Ala-Arg-AMC HCl	Substrate	-20°C	Dissolve in DMSO to 10 mM stock. Protect from light.[2]
DTT (Dithiothreitol)	Reducing Agent	-20°C	Prepare fresh 1 M stock. Essential for cysteine proteases.[2][3]
NaCl	Activator	RT	Critical: Cathepsin C requires Cl ⁻ ions.
Triton X-100	Lysis Detergent	RT	Use 0.1% - 0.5% for gentle lysis.
E-64	Control Inhibitor	-20°C	Irreversible cysteine protease inhibitor (Negative Control).
AMC Standard	Calibration	-20°C	7-Amino-4-methylcoumarin (Free standard).

Buffer Formulations

- Cell Lysis Buffer:
 - 50 mM Sodium Acetate or Citrate (pH 5.5)
 - 1 mM EDTA (Chelates divalent cations that might inhibit)[4][5]
 - 0.1% Triton X-100
 - Note: Do not add DTT to the bulk lysis buffer if storing lysates; add it immediately before the assay to prevent oxidation.
- 2X Reaction Buffer (Cathepsin C Optimized):

- 100 mM Sodium Acetate/Acetic Acid, pH 5.5
- 200 mM NaCl (Final conc. 100 mM in assay) – Crucial for Cat C.
- 4 mM EDTA
- 10 mM DTT (Add fresh; Final conc. 5 mM in assay).

Experimental Protocol

Step 1: Cell Lysis[6]

- Harvest: Collect cells () by centrifugation (500 x g, 5 min). Wash 1x with cold PBS.
- Lyse: Resuspend the pellet in 100–200 μ L of cold Cell Lysis Buffer.
- Incubate: Keep on ice for 15–30 minutes. Vortex briefly every 10 minutes.
- Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove debris. Transfer supernatant to a fresh tube.
- Quantify: Measure total protein concentration (BCA or Bradford) to normalize results later.

Step 2: Assay Setup (96-Well Black Plate)

Design your plate to include:

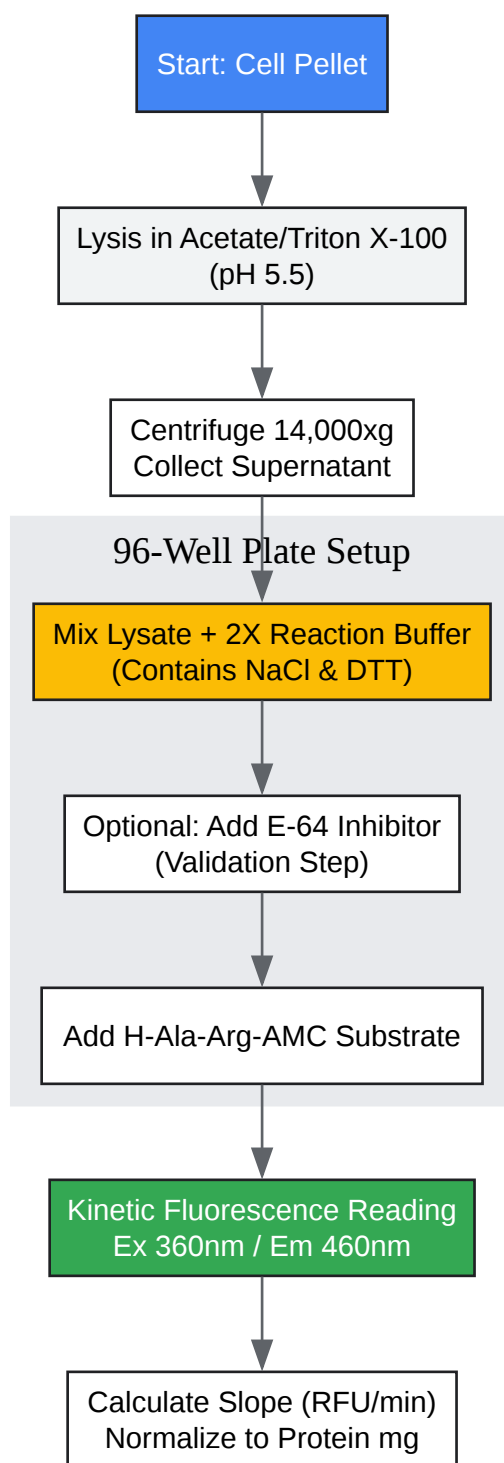
- Test Samples: Lysate + Substrate.[6]
- Inhibitor Control: Lysate + E-64 + Substrate (Confirms signal is from cysteine proteases).
- Substrate Blank: Buffer + Substrate (No lysate; measures background hydrolysis).
- AMC Standard Curve: 0 to 10 μ M free AMC (for quantitation).

Component	Test Well (μL)	Inhibitor Control (μL)	Substrate Blank (μL)
Cell Lysate	50	50	0
Lysis Buffer	0	0	50
Inhibitor (E-64, 100 μM)	0	2	0
Vehicle (Buffer/DMSO)	2	0	2
2X Reaction Buffer	50	50	50
Pre-Incubation	10 min @ 37°C	10 min @ 37°C	10 min @ 37°C
Substrate (100 μM)	2	2	2
Total Volume	~104	~104	~104

Note: The substrate stock (10 mM) is diluted 1:50 into the well for a final concentration of ~200 μM, or adjusted to 50-100 μM based on K_m .

Step 3: Measurement

- Kinetic Read (Recommended): Place plate in a fluorescence microplate reader pre-heated to 37°C.
- Settings:
 - Excitation: 360 nm (or 380 nm)
 - Emission: 460 nm^{[6][7][8]}
 - Gain: Medium (Optimize so max signal is ~60% of dynamic range).
- Data Collection: Read every 2 minutes for 30–60 minutes.



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Figure 2: Experimental workflow for cell-based Cathepsin C assay.

Data Analysis & Validation

Calculation of Specific Activity

- Plot Data: Graph RFU (Y-axis) vs. Time (X-axis).^[6]
- Calculate Slope: Determine the slope () of the linear portion of the curve.
- Subtract Background:
- Convert to Units: Use the AMC Standard Curve to convert RFU to pmol of AMC.
- Normalize: Divide by the amount of protein added (mg).

Validation Criteria (Self-Validating System)

- Linearity: The reaction must be linear () over the measurement period. If it plateaus early, dilute the lysate.
- Inhibitor Sensitivity: The signal in the "Inhibitor Control" (E-64) well should be <10% of the Test Sample. If signal persists with E-64, you may have non-cysteine protease contamination (e.g., serine proteases).
- Chloride Dependence: To confirm it is Cathepsin C, run a parallel well without NaCl. Cathepsin C activity should drop significantly (>80% reduction) in the absence of chloride ions.

Troubleshooting Guide

Observation	Possible Cause	Solution
No Fluorescence	Oxidation of enzyme	Ensure DTT is added fresh to the reaction buffer.
Incorrect pH	Verify Buffer pH is 5.5 (Cathepsins are inactive at pH 7.4).	
Missing Activator	Ensure 100 mM NaCl is present (Essential for Cat C).	
High Background	Substrate degradation	Store substrate in aliquots at -20°C; protect from light.
Signal not inhibited by E-64	Wrong Enzyme Class	Signal may be from trypsin-like serine proteases. Use PMSF to verify.
Non-linear kinetics	Substrate depletion	Dilute lysate or reduce incubation time.

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